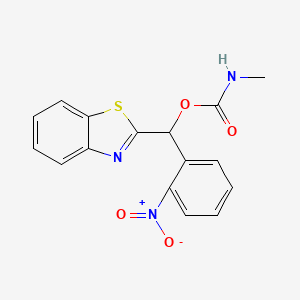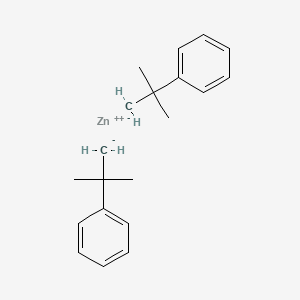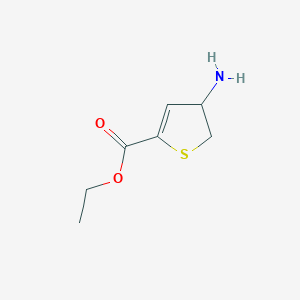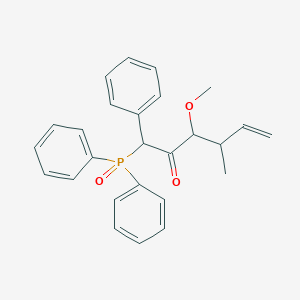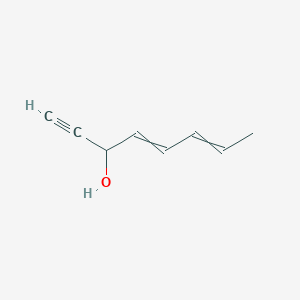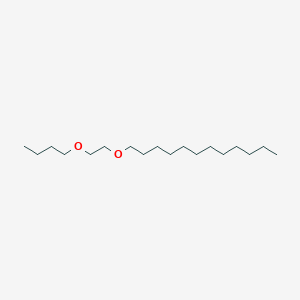![molecular formula C18H18N2O3 B14330350 N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine CAS No. 101067-04-3](/img/structure/B14330350.png)
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine is a compound that features a carbazole moiety linked to an acetyl group, which is further connected to a 2-methylalanine residue Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure, consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine typically involves the following steps:
Formation of Carbazole Derivative: The carbazole moiety is functionalized at the nitrogen position to introduce an acetyl group. This can be achieved through a reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with 2-Methylalanine: The acetylated carbazole is then coupled with 2-methylalanine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrogen atom in the carbazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Carbazole-3,6-dione.
Reduction: N-[(9H-Carbazol-9-yl)methanol]-2-methylalanine.
Substitution: N-[(9H-Carbazol-9-yl)alkyl]-2-methylalanine derivatives.
Scientific Research Applications
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells due to its charge-transporting properties.
Mechanism of Action
The mechanism by which N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine exerts its effects involves several molecular targets and pathways:
Charge Transport: The carbazole moiety facilitates charge transport through its conjugated system, making it useful in electronic applications.
Biological Interactions: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This is particularly relevant in its potential therapeutic applications.
Comparison with Similar Compounds
N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine can be compared with other carbazole derivatives:
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: This compound also features a carbazole moiety and is used in memory devices due to its resistive switching properties.
2-(9H-Carbazol-9-yl)ethyl acrylate: Used in the fabrication of organic electronic devices due to its high charge carrier mobility.
9H-Carbazole-9-ethylacrylate: Similar to 2-(9H-Carbazol-9-yl)ethyl acrylate, used in organic electronics.
This compound is unique due to its specific structure, which combines the properties of carbazole with those of an amino acid derivative, potentially offering unique interactions and applications in both biological and electronic fields.
Properties
CAS No. |
101067-04-3 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-[(2-carbazol-9-ylacetyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,17(22)23)19-16(21)11-20-14-9-5-3-7-12(14)13-8-4-6-10-15(13)20/h3-10H,11H2,1-2H3,(H,19,21)(H,22,23) |
InChI Key |
ZSXSQOIDPCPXRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)CN1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)
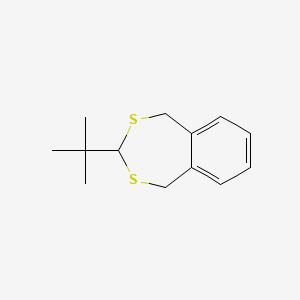
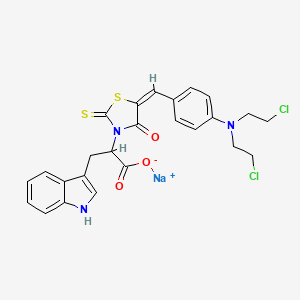

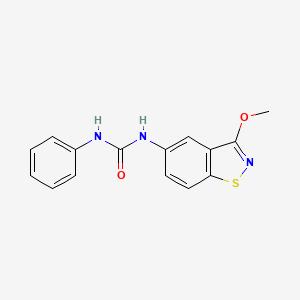
![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
